molecular formula C19H20N2O2 B5664039 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole

1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B5664039
M. Wt: 308.4 g/mol
InChI Key: USIVXMFSVCMSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.

    Introduction of Substituents: The phenyl and ethylphenoxyacetyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazole compounds with varying functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 1-[(4-methylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-[(4-isopropylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-[(4-chlorophenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole

Comparison: Compared to similar compounds, 1-[(4-ethylphenoxy)acetyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the ethyl group on the phenoxyacetyl moiety. This structural difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-15-8-10-17(11-9-15)23-14-18(22)21-13-12-20-19(21)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIVXMFSVCMSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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